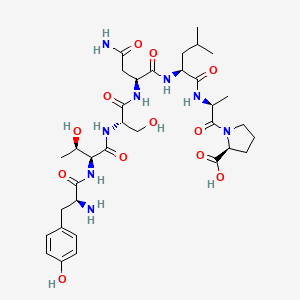![molecular formula C26H22O3 B12603601 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one CAS No. 876751-51-8](/img/structure/B12603601.png)
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,6-Bis[(4-hydroxyphényl)méthylidène]-4-phénylcyclohexan-1-one est un composé organique doté d’une structure complexe qui inclut plusieurs cycles aromatiques et des groupes hydroxyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2,6-Bis[(4-hydroxyphényl)méthylidène]-4-phénylcyclohexan-1-one implique généralement la condensation de la 4-hydroxybenzaldéhyde avec la 2,6-diphénylcyclohexanone en milieu basique. La réaction est généralement réalisée en présence d’une base comme l’hydroxyde de sodium ou l’hydroxyde de potassium, et le mélange est porté à reflux dans un solvant approprié comme l’éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
La 2,6-Bis[(4-hydroxyphényl)méthylidène]-4-phénylcyclohexan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile peuvent être réalisées en utilisant des réactifs comme le brome (Br₂) ou l’acide nitrique (HNO₃).
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Alcools et autres dérivés réduits.
Substitution : Composés aromatiques halogénés ou nitrés.
Applications de la recherche scientifique
La 2,6-Bis[(4-hydroxyphényl)méthylidène]-4-phénylcyclohexan-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Explorée pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies liées au stress oxydatif.
Industrie : Utilisée dans le développement de matériaux de pointe, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de la 2,6-Bis[(4-hydroxyphényl)méthylidène]-4-phénylcyclohexan-1-one implique son interaction avec diverses cibles moléculaires. Les groupes hydroxyle peuvent participer à des liaisons hydrogène et à d’autres interactions avec des molécules biologiques, ce qui peut affecter l’activité enzymatique et les processus cellulaires. La structure aromatique du composé lui permet d’interagir avec les membranes cellulaires et d’autres environnements hydrophobes, influençant sa distribution et son activité au sein des systèmes biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,6-Di-tert-butyl-4-(4-méthoxybenzylidène)cyclohexa-2,5-dièn-1-one
- N′-[bis(2-hydroxyphényl)méthylidène]pyridine-4-carbohydrazide
Unicité
La 2,6-Bis[(4-hydroxyphényl)méthylidène]-4-phénylcyclohexan-1-one est unique en raison de son arrangement spécifique des groupes hydroxyle et phényle, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité et des interactions différentes avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
876751-51-8 |
|---|---|
Formule moléculaire |
C26H22O3 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2,6-bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C26H22O3/c27-24-10-6-18(7-11-24)14-22-16-21(20-4-2-1-3-5-20)17-23(26(22)29)15-19-8-12-25(28)13-9-19/h1-15,21,27-28H,16-17H2 |
Clé InChI |
SKCPLMIBJNFLJX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=CC2=CC=C(C=C2)O)C(=O)C1=CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


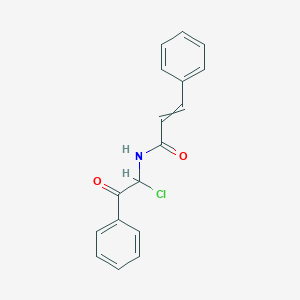
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
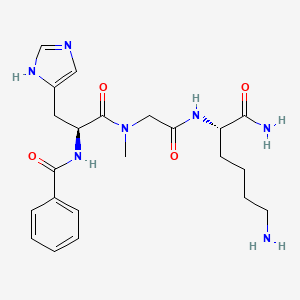

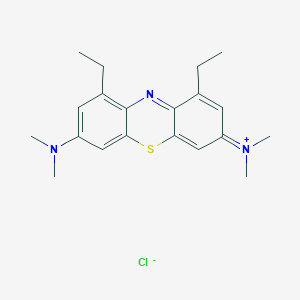

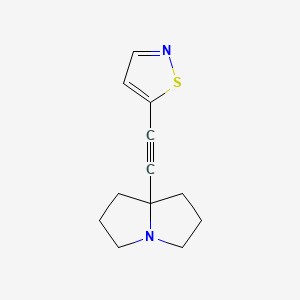
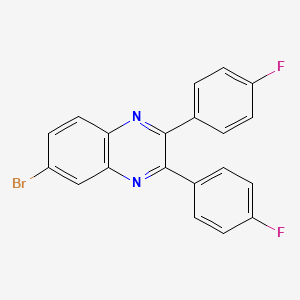
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
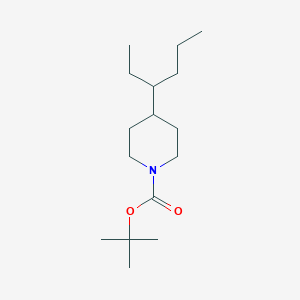
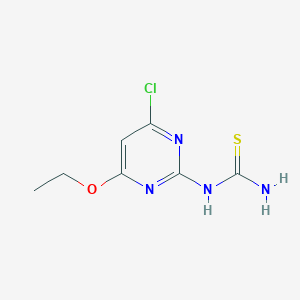

![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
